molecular formula C50H100O26 B2958648 m-PEG24-acid CAS No. 2248203-61-2

m-PEG24-acid

Numéro de catalogue B2958648
Numéro CAS: 2248203-61-2
Poids moléculaire: 1117.324
Clé InChI: DLRHQDPWEDMSOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M-PEG24-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound can be synthesized using various methods, including esterification, amidation, and anhydride methods. The esterification method involves reacting the carboxylic acid with PEG in the presence of a catalyst, while the amidation method involves reacting the carboxylic acid with PEG diamine.


Molecular Structure Analysis

The molecular formula of this compound is C50H100O26 . Its molecular weight is 1117.31 . The structure contains a terminal carboxylic acid that can react with primary amine groups to form a stable amide bond .


Chemical Reactions Analysis

The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction is commonly used in the synthesis of PROTACs .

Applications De Recherche Scientifique

  • PEGylation of Peptides and Proteins :

    • PEGylation, the covalent attachment of PEG to peptides and proteins, is significant for shielding antigenic and immunogenic epitopes, reducing receptor-mediated uptake by the reticuloendothelial system, and preventing degradation by proteolytic enzymes. It alters biodistribution and increases the apparent size of the polypeptide, thus reducing renal filtration (Roberts, Bentley, & Harris, 2002).
  • Enhancing Biostability and Solubility :

    • Chemical modification with PEG or its derivatives can tailor molecular properties for specific applications, such as enhancing the solubility and activity of enzymes in organic solvents. This extends their potential in organic syntheses and biotransformation processes (Inada et al., 1995).
  • Drug and Gene Delivery :

    • PEGylation improves the efficiency of drug and gene delivery to target cells and tissues. Coating nanoparticles with PEG shields the surface from aggregation, opsonization, and phagocytosis, prolonging systemic circulation time (Suk et al., 2016).
  • Targeted Cancer Therapy :

    • PEGylated nanoparticles, such as those modified with folic acid, show high targeting efficiency and are promising for cancer treatments. The pH-sensitive PEG coating allows for controlled drug release in the acidic tumor microenvironment, enhancing therapeutic anticancer effects (Cheng et al., 2017).
  • Protein Resistance and Sensitivity Enhancement :

    • PEG-based platforms can be designed for protein resistance and enhanced sensitivity for biomolecules. The dynamic process of PEG chain backfilling affects the flexibility and exposed sites of functional biomolecules, improving recognition capacity (Du, Jin, & Jiang, 2018).
  • Overcoming Limitations of PEG Coatings :

    • Research has focused on addressing the limitations of PEG coatings, such as their impact on nanoparticle properties in biological systems. Incorporating an alkyl linker between PEG and thiol moieties can reduce protein adsorption and macrophage uptake, which is vital for designing nanoparticles for biological applications (Larson, Joshi, & Sokolov, 2012).
  • PEGylation in Tumor-Specific Imaging :

    • PEGylated peptide-based tracers have been developed for high precision in vivo PET/CT imaging of tumors. These tracers specifically recognize tumor-specific targets and demonstrate rapid internalization kinetics and favorable biodistribution in vivo (Stangl et al., 2018).
  • PEGylated Antibodies and Fragments for Therapy :

    • PEGylation has been applied to antibodies and antibody fragments to reduce immunogenicity and increase circulating half-lives. This modification may benefit tumor targeting in certain clinical settings (Chapman, 2002).

Mécanisme D'action

Target of Action

m-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These targets can vary depending on the specific PROTAC molecule that this compound is used to synthesize .

Mode of Action

This compound, as a PROTAC linker, connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The interaction between this compound and its targets leads to the formation of a ternary complex, which then promotes the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By forming PROTACs that can selectively degrade target proteins, this compound can influence various biochemical pathways depending on the function of the degraded protein .

Pharmacokinetics

As a peg-based compound, this compound is expected to improve the solubility, stability, and bioavailability of the protacs it helps form .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound can be significantly affected by the solvent used . Furthermore, the stability of this compound can be influenced by storage conditions .

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100O26/c1-53-4-5-55-8-9-57-12-13-59-16-17-61-20-21-63-24-25-65-28-29-67-32-33-69-36-37-71-40-41-73-44-45-75-48-49-76-47-46-74-43-42-72-39-38-70-35-34-68-31-30-66-27-26-64-23-22-62-19-18-60-15-14-58-11-10-56-7-6-54-3-2-50(51)52/h2-49H2,1H3,(H,51,52)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRHQDPWEDMSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1117.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.